Superior Oral Pharmacokinetic Profile and Potency Retention of Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffold
In a direct head-to-head comparison, the pyrrolo[2,3-d]pyrimidine (PrP) scaffold demonstrated distinct and advantageous physiochemical properties compared to the pyrazolo[3,4-d]pyrimidine (PP) scaffold. Notably, certain substituents that showed reduced CpCDPK1 potency on the PP scaffold provided notably enhanced efficacy when displayed on the PrP scaffold, demonstrating that the PrP core enables a differentiated pharmacological profile [1].
| Evidence Dimension | Scaffold-Dependent Inhibitory Potency and Pharmacokinetics |
|---|---|
| Target Compound Data | Enhanced efficacy with certain substituents; distinct oral PK characteristics |
| Comparator Or Baseline | Pyrazolo[3,4-d]pyrimidine (PP) scaffold: reduced CpCDPK1 potency with same substituents |
| Quantified Difference | Notably enhanced efficacy in PrP context vs. PP context (qualitative potency shift) |
| Conditions | Cryptosporidium parvum CpCDPK1 enzyme assay; in vivo oral PK studies in mouse model |
Why This Matters
This scaffold-dependent efficacy and PK shift indicates that the pyrrolo[2,3-d]pyrimidine core offers a superior starting point for oral drug discovery compared to the pyrazolo[3,4-d]pyrimidine alternative.
- [1] Vidadala, R. S. R., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1H-Pyrazolo[3,4-d]pyrimidin-4-amine-Based Inhibitors. ACS Infectious Diseases, 4(4), 516–522. View Source
